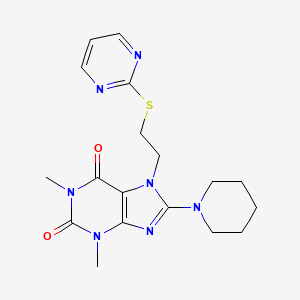
2,2',4,4'-Tetrachlorodibenzyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,4,4’-Tetrachlorodibenzyl ether is an organic compound with the molecular formula C14H10Cl4O . It is also known by other names such as 1,1’-(Oxydimethanediyl)bis(2,4-dich), 4,4’-(oxybis(methylene))bis(1,3-dichlorobenzene), and Bis(2,4-dichlorobenzyl) ether .
Molecular Structure Analysis
The molecular structure of 2,2’,4,4’-Tetrachlorodibenzyl ether consists of 14 carbon atoms, 10 hydrogen atoms, 4 chlorine atoms, and 1 oxygen atom . The average mass is 336.041 Da and the monoisotopic mass is 333.948578 Da .Wissenschaftliche Forschungsanwendungen
Photolysis in Water
Dulin, Drossman, and Mill (1986) investigated the photolysis of chloroaromatics, including 2,2',4,4'-tetrachlorodibenzyl ether, in water. They discovered that exposure to light in the 250-300 nm range led to the production of corresponding phenols. This study is significant for understanding the environmental fate of such compounds when exposed to sunlight (Dulin, Drossman, & Mill, 1986).
Flame Retardant Exposure
Research by Sjödin et al. (1999) explored the exposure of workers to polybrominated diphenyl ethers (PBDEs), including 2,2',4,4'-tetrachlorodibenzyl ether, in various occupational environments. This study is crucial for understanding occupational health risks associated with these compounds (Sjödin et al., 1999).
Environmental Contamination and Metabolism
Marsh et al. (2006) identified hydroxylated metabolites of 2,2',4,4'-tetrabromodiphenyl ether in rat feces, contributing to the understanding of how such compounds are metabolized and potentially impact the environment (Marsh et al., 2006).
Degradation in Liquid Systems
Yang et al. (2018) found a synergistic effect of ball-milled Al particles with vitamin B12 on the degradation of 2,2',4,4'-tetrabromodiphenyl ether in liquid systems. This research provides insights into potential methods for remediating environmental contamination by these compounds (Yang et al., 2018).
Synthesis and Characterization
A study by Marsh et al. (1999) on the synthesis and characterization of polybrominated diphenyl ethers provides foundational knowledge on the physical and chemical properties of these compounds, including 2,2',4,4'-tetrachlorodibenzyl ether (Marsh et al., 1999).
Biotransformation by Sphingomonas wittichii
Hong et al. (2002) demonstrated the biotransformation of diaryl ethers like 2,2',4,4'-tetrachlorodibenzyl ether by the strain Sphingomonas wittichii RW1, indicating potential bioremediation applications (Hong et al., 2002).
Zukünftige Richtungen
Future research could focus on the potential effects of 2,2’,4,4’-Tetrachlorodibenzyl ether on biological systems, similar to studies conducted on BDE-47. For instance, one study used high-throughput RNA sequencing to investigate the effects of BDE-47 on the retina and bone development of zebrafish larvae . Another study investigated the transgenerational effects of different sequential exposure to BDE-47 and lead on Caenorhabditis elegans .
Eigenschaften
IUPAC Name |
2,4-dichloro-1-[(2,4-dichlorophenyl)methoxymethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4O/c15-11-3-1-9(13(17)5-11)7-19-8-10-2-4-12(16)6-14(10)18/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYHVMDKERUNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,4'-Tetrachlorodibenzyl ether | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

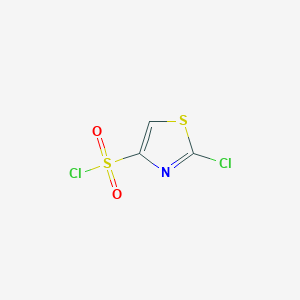

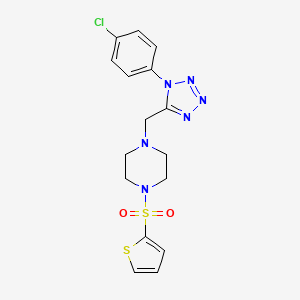


![1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2521648.png)
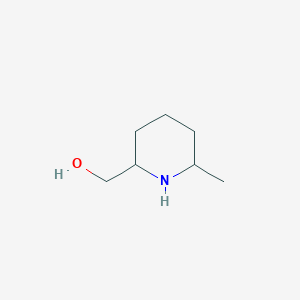
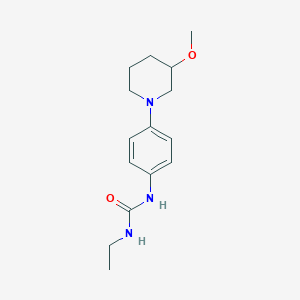
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2521653.png)
![N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2521654.png)
![N-(2,6-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2521656.png)
![N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2521659.png)
![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2521660.png)
